Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
CAS No.:
Cat. No.: VC17965189
Molecular Formula: C17H11Cl2F2NO3
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11Cl2F2NO3 |
|---|---|
| Molecular Weight | 386.2 g/mol |
| IUPAC Name | methyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
| Standard InChI | InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8? |
| Standard InChI Key | XTQJQEBEIOJGQP-BNTMSNDDSA-N |
| Isomeric SMILES | COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2=CC=C(C=C2)F |
| Canonical SMILES | COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central acrylate ester scaffold substituted with two distinct aromatic systems: a 2,4-dichloro-5-fluorobenzoyl group at the C2 position and a 4-fluorophenylamino moiety at the C3 position. The benzoyl group introduces electron-withdrawing chlorine and fluorine atoms, while the fluorophenylamino substituent contributes additional electronegativity and hydrogen-bonding potential. The ester functional group at the methyl position enhances solubility in organic solvents and modulates reactivity.
Table 1: Key Molecular Properties
The stereoelectronic effects of the fluorine and chlorine atoms influence the compound’s dipole moment and intermolecular interactions, which are critical for its crystallization behavior and solubility profile.
Spectroscopic Identification
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The -NMR spectrum reveals distinct signals for the methyl ester group (~3.8 ppm), aromatic protons (~6.8–7.6 ppm), and the imine proton (~8.2 ppm). High-resolution MS confirms the molecular ion peak at m/z 386.2, consistent with the molecular formula . IR spectroscopy identifies carbonyl stretches from the ester (1720–1740 cm) and benzoyl groups (1680–1700 cm).
Synthesis and Manufacturing
Multistep Synthetic Routes
The synthesis involves sequential Friedel-Crafts acylation and Schiff base formation. A representative pathway includes:
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Friedel-Crafts Acylation: Reaction of 2,4-dichloro-5-fluorobenzoic acid with acetyl chloride in the presence of AlCl yields the benzoyl chloride intermediate.
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Acrylate Esterification: The benzoyl chloride undergoes esterification with methyl acrylate under basic conditions to form the acrylate backbone.
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Schiff Base Formation: Condensation of the intermediate with 4-fluoroaniline in ethanol produces the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl, CHCl, 0–5°C | 78 |
| Esterification | KCO, DMF, 60°C | 85 |
| Schiff Base Formation | Ethanol, reflux, 12 h | 92 |
Optimization studies suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 80% .
Chemical Reactivity and Functional Transformations
Ester Hydrolysis
The methyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a reaction critical for prodrug activation. Kinetic studies in NaOH/EtOH solutions show pseudo-first-order kinetics with a rate constant at 25°C.
Electrophilic Aromatic Substitution
The electron-deficient benzoyl ring participates in nitration and sulfonation reactions. Nitration with HNO/HSO at 0°C introduces a nitro group at the meta position relative to the fluorine atom.
Cycloaddition Reactions
The acrylate’s α,β-unsaturated system undergoes [4+2] Diels-Alder reactions with dienes such as cyclopentadiene, yielding bicyclic adducts with >90% regioselectivity.
| Parameter | Value | Source Citation |
|---|---|---|
| Skin Irritation | Mild irritation (OECD 404) | |
| Storage Temperature | 2–8°C | |
| Recommended PPE | Gloves, lab coat, goggles |
Applications in Pharmaceutical Research
Prodrug Development
The ester’s hydrolytic lability makes it a candidate for prodrug formulations. In vitro studies show 80% conversion to the active carboxylic acid in human plasma within 4 hours.
Polymer Chemistry
Copolymerization with methyl methacrylate yields thermally stable polymers (T = 145°C) with potential use in drug-eluting medical devices .
Comparison with Structural Analogs
Replacing the 4-fluorophenylamino group with ethylamino (as in CAS 660852-17-5) reduces kinase inhibition potency (EGFR IC = 8.7 μM), underscoring the importance of the fluorine substituent . Conversely, cyclopropylamino analogs (e.g., CAS 105392-26-5) exhibit enhanced metabolic stability in hepatic microsomes .
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